- Investigation of NNN Pincer Ruthenium(II) Complexes with a Pendant Hydroxyl Group for N-Monomethylation of amines and Nitroarenes by Methanol, ChemCatChem, 2022, 14(11),
Cas no 932-96-7 (4-Chloro-N-methylaniline)
4-Chloro-N-methylaniline structure
Product Name:4-Chloro-N-methylaniline
كاس عدد:932-96-7
وسط:C7H8ClN
ميغاواط:141.598120689392
MDL:MFCD00000614
CID:40317
PubChem ID:24852631
Update Time:2025-05-21
4-Chloro-N-methylaniline الخواص الكيميائية والفيزيائية
الاسم و المعرف
-
- 4-Chloro-N-methylaniline
- 4-Chloro-N-toluidine
- 4-CHLOR-N-METHYLANILIN
- 4-chloro-N-methyl-aniline
- Aniline,p-chloro-N-methyl
- Aniline,p-chloro-N-methyl-(7CI,8CI)
- Benzenamine,4-chloro-N-methyl
- BENZENAMINE,4-CHLORO-N-METHYL-
- EINECS 213-262-8
- N-(P-CHLOROBENZYL)METHYLAMINE
- N-methyl N-4-chlorophenylamine
- N-methyl-4-chloroaniline
- N-methyl-4-Cl-aniline
- N-methyl-p-chloroaniline
- p-chloro-N-methylaniline
- Aniline,p-chloro-N-methyl- (6CI,7CI,8CI)
- 4-Chloro-N-methylbenzenamine
- N-(4-Chlorophenyl)-N-methylamine
- N-(4-Chlorophenyl)methylamine
- p-(Methylamino)chlorobenzene
- Benzenamine, 4-chloro-N-methyl-
- Aniline, p-chloro-N-methyl-
- 2IXY9JA2P8
- XCEYKKJMLOFDSS-UHFFFAOYSA-N
- Aniline, p-chloro-N-methyl- (7CI,8CI)
- chloro-n-methylaniline
- PubChem23344
- N-methyl-4-chloro aniline
- 4-chloro-N-meth
- 4-Chloro-N-methylbenzenamine (ACI)
- Aniline, p-chloro-N-methyl- (6CI, 7CI, 8CI)
- aniline, 4-chloro-N-methyl-
- 4-chloro-N-methyl aniline
- DB-057391
- 4-12-00-01168 (Beilstein Handbook Reference)
- CCRIS 2889
- J-640269
- AKOS000254181
- BRN 2205846
- C1620
- DTXCID00161822
- Aniline, p-chloro-N-methyl-(7CI,8CI)
- J-800261
- BIDD:GT0836
- 932-96-7
- DS-6021
- EN300-66346
- Q27254800
- SCHEMBL4758786
- 4-Chloro-N-methylaniline, 97%
- DTXSID80239331
- SCHEMBL228690
- UNII-2IXY9JA2P8
- DCA_142.0419_14.6
- (4-chloro-phenyl)-methyl-amine
- (4-chloro-phenyl)-methyl amine
- MFCD00000614
- CS-W018297
- NS00000650
-
- MDL: MFCD00000614
- نواة داخلي: 1S/C7H8ClN/c1-9-7-4-2-6(8)3-5-7/h2-5,9H,1H3
- مفتاح Inchi: XCEYKKJMLOFDSS-UHFFFAOYSA-N
- ابتسامات: ClC1C=CC(NC)=CC=1
- برن: 2205846
حساب السمة
- نوعية دقيقة: 141.03500
- النظائر كتلة واحدة: 141.034527
- النظائر الذرية العد: 0
- الرابطة الهيدروجينية المانحين العد: 1
- عدد مستقبلات الهيدروجين بوند: 1
- عدد الذرات الثقيلة: 9
- تدوير ملزمة العد: 1
- تعقيدات: 77
- رابطة تساهمية وحدة العد: 1
- مركز ستيريو الذرية العد: 0
- عدد غير محدد من مراكز ستيريو الذرية: 0
- السندات الثابتة ستيريو مركز العد: 0
- غير محدد بوند مركز ستيريو العد: 0
- تهمة السطحية: 0
- tautomeric العد: none
- إكسلوغ 3: 2.8
- طوبولوجي سطح القطب: 12
الخصائص التجريبية
- اللون / الشكل: 未确定
- كثيف: 1.169 g/mL at 25 °C(lit.)
- نقطة الغليان: 142°C/40mmHg(lit.)
- نقطة الوميض: 华氏:125.6 °F
摄氏:52 °C - انكسار: n20/D 1.584(lit.)
- بسا: 12.03000
- لوغب: 2.45470
- الذوبان: 未确定
- حساسية: 对空气敏感
- الفيدرالية: 3184
4-Chloro-N-methylaniline أمن المعلومات
-
رمزي:
- حث:警告
- إشارة عشوائية:Danger
- وصف الخطر: H226-H302+H312+H332-H315-H319
- تحذير: P210-P233-P240-P241+P242+P243-P261-P264-P270-P271-P280-P301+P312+P330-P302+P352+P312+P362+P364-P304+P340+P312-P305+P351+P338+P337+P313-P403+P235-P501
- رقم نقل البضائع الخطرة:UN 1993 3/PG 3
- WGK ألمانيا:3
- رمز الفئة الخطرة: 10-36/37
- تعليمات السلامة: S16-S26-S36/37/39
- رتكس:CX9857900
-
تحديد البضائع الخطرة:
- فترة الضمان:6.1
- فئة التعبئة والتغليف:III
- مصطلح خطر:R10; R20/21/22; R36/37/38
- مستوى الخطر:6.1
- مجموعة التعبئة:III
- ظروف التخزين:易燃物区域
4-Chloro-N-methylaniline الأسعارأكثر . >>
| تصنيف الارتباط | No. | Product Name | Cas No. | نقاء | مواصفة | الأسعار | وقت التحديث | استفسار |
|---|---|---|---|---|---|---|---|---|
| Chemenu | CM118284-25g |
4-Chloro-N-methylaniline |
932-96-7 | 95% | 25g |
$122 | 2021-06-17 | |
| Fluorochem | 009650-1g |
4-Chloro-N-methylaniline |
932-96-7 | 97% | 1g |
£10.00 | 2022-02-28 | |
| Fluorochem | 009650-5g |
4-Chloro-N-methylaniline |
932-96-7 | 97% | 5g |
£20.00 | 2022-02-28 | |
| Fluorochem | 009650-25g |
4-Chloro-N-methylaniline |
932-96-7 | 97% | 25g |
£79.00 | 2022-02-28 | |
| Chemenu | CM118284-25g |
4-Chloro-N-methylaniline |
932-96-7 | 95% | 25g |
$96 | 2024-07-19 | |
| Apollo Scientific | OR924273-5g |
4-Chloro-N-methylaniline |
932-96-7 | 98% | 5g |
£17.00 | 2025-03-21 | |
| Apollo Scientific | OR924273-25g |
4-Chloro-N-methylaniline |
932-96-7 | 98% | 25g |
£63.00 | 2025-02-20 | |
| Apollo Scientific | OR924273-100g |
4-Chloro-N-methylaniline |
932-96-7 | 98% | 100g |
£218.00 | 2025-02-20 | |
| abcr | AB132477-1 g |
4-Chloro-N-methylaniline, 95%; . |
932-96-7 | 95% | 1 g |
€51.60 | 2023-07-20 | |
| abcr | AB132477-5 g |
4-Chloro-N-methylaniline, 95%; . |
932-96-7 | 95% | 5 g |
€75.50 | 2023-07-20 |
4-Chloro-N-methylaniline طريقة الإنتاج
طريقة الإنتاج 1
رد فعل الشرط
1.1 Reagents: Potassium methoxide Catalysts: 2792159-73-8 Solvents: Methanol ; 6 h, 115 °C
المراجع
طريقة الإنتاج 2
رد فعل الشرط
1.1 Reagents: Sodium methoxide Catalysts: 2056267-35-5 Solvents: Methanol ; 12 h, 110 °C
المراجع
- Tandem Transformation of Nitro Compounds into N-Methylated Amines: Greener Strategy for the Utilization of Methanol as a Methylating Agent, ChemSusChem, 2017, 10(11), 2370-2374
طريقة الإنتاج 3
رد فعل الشرط
1.1 Catalysts: Silanamine, 1,1,1-trimethyl-N-(trimethylsilyl)-, lanthanum(3+) salt (3:1) Solvents: Dimethylformamide ; 1 h, rt
1.2 Reagents: Water ; rt
1.2 Reagents: Water ; rt
المراجع
- La-Catalyzed Decarbonylation of Formamides and Its Applications, Organic Letters, 2023, 25(1), 163-168
طريقة الإنتاج 4
رد فعل الشرط
1.1 Reagents: Potassium tert-butoxide Catalysts: Iridium(1+), dicarbonyl[1,2,3,5,6,7-hexahydro-1,3,5,7-tetramethylbenzo[1,2-d:4,5… Solvents: Methanol ; rt → 130 °C; 12 h, 130 °C
المراجع
- Sustainable and Selective Monomethylation of Anilines by Methanol with Solid Molecular NHC-Ir Catalysts, ACS Sustainable Chemistry & Engineering, 2017, 5(12), 11744-11751
طريقة الإنتاج 5
رد فعل الشرط
1.1 Reagents: Potassium hydroxide Catalysts: Cuprous iodide , 6,7-Dihydro-5H-quinolin-8-one oxime Solvents: Water ; 12 h, 25 °C
المراجع
- Room-Temperature Copper-Catalyzed Arylation of Dimethylamine and Methylamine in Neat Water, Advanced Synthesis & Catalysis, 2015, 357(4), 714-718
طريقة الإنتاج 6
رد فعل الشرط
1.1 Reagents: Hydrochloric acid Solvents: Ethylene glycol , Water ; rt → reflux; reflux
المراجع
- Highly efficient N-monomethylation of primary aryl amines, Chinese Journal of Chemistry, 2009, 27(7), 1339-1344
طريقة الإنتاج 7
رد فعل الشرط
1.1 Reagents: Alumina (potassium fluoride supported on) Catalysts: Potassium fluoride (supported on alumina) ; 20 min
المراجع
- Microwave-assisted deformylation of N-aryl formamide by KF on basic Al2O3, Tetrahedron Letters, 2007, 48(26), 4585-4588
طريقة الإنتاج 8
رد فعل الشرط
1.1 120 °C
1.2 Reagents: Borate(1-), (acetato-κO)trihydro-, sodium (1:1), (T-4)- Solvents: Tetrahydrofuran ; 1 h, rt; 2 h, rt
1.3 Reagents: Sodium hydroxide Solvents: Water
1.2 Reagents: Borate(1-), (acetato-κO)trihydro-, sodium (1:1), (T-4)- Solvents: Tetrahydrofuran ; 1 h, rt; 2 h, rt
1.3 Reagents: Sodium hydroxide Solvents: Water
المراجع
- A facile protocol for the synthesis of mono-N-methyl anilines via formimidate intermediates, Tetrahedron, 2010, 66(35), 7142-7148
طريقة الإنتاج 9
رد فعل الشرط
1.1 Reagents: Sulfuric acid Solvents: Water
المراجع
- Microwave-assisted one-pot synthesis of N-alkyl aromatic amines from benzanilide in presence of phase transfer catalyst, Organic Chemistry: An Indian Journal, 2010, 6(1), 52-55
طريقة الإنتاج 10
رد فعل الشرط
1.1 Reagents: Cesium carbonate Catalysts: Iridium (complex with 2,6-dicyanopyridine homopolymer, pentamethylcyclopentadienyl, and chloride) , 2,6-Pyridinedicarbonitrile, homopolymer (complex with pentamethylcyclopentadienyliridium(III) dichloride dimer) Solvents: Methanol ; 12 h, 125 °C
المراجع
- Recyclable covalent triazine framework-supported iridium catalyst for the N-methylation of amines with methanol in the presence of carbonate, Journal of Catalysis, 2021, 396, 281-290
طريقة الإنتاج 11
رد فعل الشرط
1.1 Catalysts: Potassium carbonate , Iridium(2+), diammine[1,3-dihydro-1,3-bis(1-methylethyl)-2H-imidazol-2-ylidene][… ; 17 h, 120 °C
المراجع
- Efficient and Versatile Catalytic Systems for the N -Methylation of Primary Amines with Methanol Catalyzed by N -Heterocyclic Carbene Complexes of Iridium, Synthesis, 2018, 50(23), 4617-4626
طريقة الإنتاج 12
رد فعل الشرط
1.1 Catalysts: Potassium tert-butoxide , Iridium (encapsulated within yolk-shell-structured mesoporous nanospheres) Solvents: Methanol ; 30 h, 170 °C
المراجع
- Selective N-Monomethylation of Amines and Nitroarenes using Methanol over an Encapsulated Iridium Nanocatalyst, Asian Journal of Organic Chemistry, 2019, 8(4), 487-491
طريقة الإنتاج 13
رد فعل الشرط
1.1 Reagents: Cesium carbonate Catalysts: Iridium(1+), (2,2′-bi-1H-benzimidazole-κN3,κN3′)chloro[(1,2,3,4,5-η)-1,2,3,4,5-p… ; 12 h, 120 °C; 120 °C → rt
المراجع
- N-Methylation of amines with methanol catalyzed by a Cp*Ir complex bearing a functional 2,2'-bibenzimidazole ligand, Organic Letters, 2017, 19(21), 5790-5793
طريقة الإنتاج 14
رد فعل الشرط
1.1 Reagents: Potassium hydroxide Catalysts: Ruthenium(1+), chloro[(3-methyl-1H-imidazol-1-yl-2(3H)-ylidene)methylene[1-methy… ; 24 h, 130 °C
المراجع
- Ruthenium(II) Complexes of Heteroditopic N-Heterocyclic Carbene Ligands: Efficient Catalysts for C-N Bond Formation via a Hydrogen-Borrowing Strategy under Solvent-Free Conditions, Inorganic Chemistry, 2020, 59(3), 1835-1847
طريقة الإنتاج 15
رد فعل الشرط
1.1 Catalysts: Sodium carbonate (celite-supported) Solvents: Ethanol ; 2 h, reflux
المراجع
- A highly active catalyst supported molecular sieves-NaHCO3 mixture for the selective and advantageous N-monoalkylation of amines, Journal of the Indian Chemical Society, 2009, 86(8), 841-848
طريقة الإنتاج 16
رد فعل الشرط
1.1 Reagents: Potassium hydroxide Catalysts: Iridium(2+), [μ-([2,2′-bipyrimidine]-4,4′,6,6′-tetrol-κN1,κN1′:κN3,κN3′)]dichlor… Solvents: Water ; 12 h, 130 °C
المراجع
- N-Methylation of Amines with Methanol in Aqueous Solution Catalyzed by a Water-Soluble Metal-Ligand Bifunctional Dinuclear Iridium Catalyst, Journal of Organic Chemistry, 2020, 85(9), 5815-5824
طريقة الإنتاج 17
رد فعل الشرط
1.1 Reagents: Trifluoroacetic acid Solvents: Dichloromethane ; 1 - 2 h, 25 °C; 25 °C → 0 °C
1.2 Reagents: Sodium bicarbonate Solvents: Water ; pH 7 - 8
1.2 Reagents: Sodium bicarbonate Solvents: Water ; pH 7 - 8
المراجع
- Pd(II)/Ag(I)-Promoted One-Pot Synthesis of Cyclic Ureas from (Hetero)Aromatic Amines and Isocyanates, Organic Letters, 2016, 18(23), 6140-6143
طريقة الإنتاج 18
رد فعل الشرط
1.1 Reagents: 1,8-Diazabicyclo[5.4.0]undec-7-ene Solvents: N-Methyl-2-pyrrolidone ; 12 min, 250 °C
المراجع
- Selective N-monomethylation of primary anilines with dimethyl carbonate in continuous flow, Tetrahedron, 2018, 74(25), 3124-3128
طريقة الإنتاج 19
رد فعل الشرط
1.1 Reagents: Cesium carbonate Catalysts: Dimethylformamide , Iridium ; 24 h, 150 °C
المراجع
- Preparation and use of DMF-stabilized iridium nanoclusters as methylation catalysts using methanol as the C1 source, Chemical Communications (Cambridge, 2017, 53(6), 1080-1083
طريقة الإنتاج 20
رد فعل الشرط
1.1 Reagents: Potassium tert-butoxide , Hydrogen Catalysts: 2322320-11-4 Solvents: Isopropanol ; 24 h, 25 atm, 50 °C
المراجع
- Catalytic Hydrogenation of Carboxamides with a Bifunctional Cp*Ru Catalyst Bearing an Imidazol-2-ylidene with a Protic Aminoethyl Side Chain, Synthesis, 2019, 51(12), 2542-2547
طريقة الإنتاج 21
رد فعل الشرط
1.1 3 h, 120 °C
المراجع
- Methylation of Aniline and Its Derivatives with Dimethyl Carbonate under the Action of Zeolite FeHY-mmm, Russian Journal of Organic Chemistry, 2019, 55(8), 1085-1087
طريقة الإنتاج 22
رد فعل الشرط
1.1 Reagents: Potassium tert-butoxide Catalysts: Iridium(1+), [1-[2-(2-benzoxazolyl-κN3)phenyl]-1,3-dihydro-3-methyl-2H-benzimida… ; 12 h, 130 °C
المراجع
- N-Methylation of ortho-substituted aromatic amines with methanol catalyzed by 2-arylbenzo[d]oxazole NHC-Ir(III) complexes, Dalton Transactions, 2019, 48(15), 5072-5082
طريقة الإنتاج 23
رد فعل الشرط
1.1 Reagents: Hydrogen Catalysts: 2895434-86-1 Solvents: Tetrahydrofuran ; 5 min, 1 MPa; 48 h, 130 °C
المراجع
- Chemoselectivity change in catalytic hydrogenolysis enabling urea-reduction to formamide/amine over more reactive carbonyl compounds, Nature Communications, 2023, 14(1),
طريقة الإنتاج 24
رد فعل الشرط
1.1 Reagents: Hydrogen Catalysts: Potassium tert-butoxide , Manganese(1+), [N-[2-[bis(1-methylethyl)phosphino-κP]ethyl]-1-methyl-1H-imidazol… Solvents: Cyclohexane ; 16 h, 30 bar, 100 °C
المراجع
- Efficient and selective hydrogenation of amides to alcohols and amines using a well-defined manganese-PNN pincer complex, Chemical Science, 2017, 8(5), 3576-3585
طريقة الإنتاج 25
رد فعل الشرط
1.1 Reagents: Potassium tert-butoxide Catalysts: 2489429-36-7 ; 12 h, 130 °C
المراجع
- Bimetallic Bis-NHC-Ir(III) Complex Bearing 2-Arylbenzo[d]oxazolyl Ligand: Synthesis, Catalysis, and Bimetallic Effects, Organometallics, 2020, 39(19), 3514-3523
طريقة الإنتاج 26
رد فعل الشرط
1.1 Reagents: Lithium tert-butoxide Catalysts: Di-μ-chlorodichlorobis[(1,2,3,4,5-η)-1,2,3,4,5-pentamethyl-2,4-cyclopentadien-1-… , Bis[2-(diphenylphosphino)phenyl] ether ; 24 h, 100 °C
المراجع
- Efficient Ruthenium-Catalyzed N-Methylation of Amines Using Methanol, ACS Catalysis, 2015, 5(7), 4082-4088
طريقة الإنتاج 27
رد فعل الشرط
1.1 Reagents: Cesium carbonate Catalysts: Iridium, bromodicarbonyl[1-(1,1-dimethylethyl)-1,3-dihydro-3-[[6-(methoxymethyl)… Solvents: Methanol ; rt; 5 h, 423 K
المراجع
- N-Methylation of Amines with Methanol Catalyzed by Iridium(I) Complexes Bearing an N,O-Functionalized NHC Ligand, Organometallics, 2022, 41(11), 1364-1380
طريقة الإنتاج 28
رد فعل الشرط
1.1 Reagents: Sodium hydroxide Catalysts: Iridium, di-μ-chlorodichlorobis[(1,2,3,4,5-η)-1,2,3,4,5-pentamethyl-2,4-cyclopen… Solvents: Methanol ; 12 h, 150 °C
المراجع
- General and efficient method for direct N-monomethylation of aromatic primary amines with methanol, RSC Advances, 2012, 2(23), 8645-8652
طريقة الإنتاج 29
رد فعل الشرط
1.1 Reagents: 1,3-Dimethyl-3,4,5,6-tetrahydro-2(1H)-pyrimidinone , Sodium hydride Solvents: Dimethylformamide
المراجع
- The conversion of phenols to primary and secondary aromatic amines via a Smiles rearrangement, Journal of the Chemical Society, 1990, (3), 767-71
طريقة الإنتاج 30
رد فعل الشرط
1.1 Reagents: Hydrogen Catalysts: Copper , Aluminum copper (AlCu) Solvents: Methanol ; 60 min, 13 bar, 373 K
المراجع
- One-pot synthesis of N,N-dimethylanilines from nitroarenes with skeletal Cu as chemoselective catalyst, Catalysis Communications, 2013, 41, 115-118
طريقة الإنتاج 31
رد فعل الشرط
1.1 Reagents: Potassium tert-butoxide Catalysts: Ruthenium trichloride Solvents: Methanol ; 24 h, 130 °C
المراجع
- Simple RuCl3-catalyzed N-Methylation of Amines and Transfer Hydrogenation of Nitroarenes using Methanol, ChemCatChem, 2021, 13(7), 1722-1729
طريقة الإنتاج 32
رد فعل الشرط
1.1 Reagents: Potassium hydroxide Catalysts: Iridium(1+), chlorobis(1,3-dihydro-1,3-dimethyl-2H-imidazol-2-ylidene)[(1,2,3,4,… Solvents: Toluene ; 12 h, 100 °C
المراجع
- Effect of the ancillary ligand in N-heterocyclic carbene iridium(III) catalyzed N-alkylation of amines with alcohols, Polyhedron, 2021, 205,
طريقة الإنتاج 33
رد فعل الشرط
1.1 Reagents: Sodium borohydride Solvents: 1,4-Dioxane ; 24 h, 100 °C
1.2 Reagents: Ammonium chloride Solvents: Water
1.2 Reagents: Ammonium chloride Solvents: Water
المراجع
- CO2-tuned highly selective reduction of formamides to the corresponding methylamines, Green Chemistry, 2021, 23(19), 7534-7538
طريقة الإنتاج 34
رد فعل الشرط
1.1 Solvents: Methanol ; 3 h, 70 °C; 70 °C → rt
1.2 Reagents: Potassium carbonate Catalysts: 2043953-31-5 Solvents: Methanol ; 18 h, 140 °C
1.2 Reagents: Potassium carbonate Catalysts: 2043953-31-5 Solvents: Methanol ; 18 h, 140 °C
المراجع
- Synthesis of N-methylated amines from acyl azides using methanol, Organic & Biomolecular Chemistry, 2020, 18(30), 5891-5896
طريقة الإنتاج 35
رد فعل الشرط
1.1 Reagents: Trimethylamineborane , Sodium hydride Solvents: Dimethylformamide ; 1.5 h, 80 °C
1.2 Reagents: Ammonium chloride Solvents: Water
1.2 Reagents: Ammonium chloride Solvents: Water
المراجع
- Selective N-monomethylation of primary anilines with the controllable installation of N-CH2D, N-CHD2, and N-CD3 units, Organic & Biomolecular Chemistry, 2020, 18(26), 4922-4926
طريقة الإنتاج 36
رد فعل الشرط
1.1 Catalysts: Copper oxide (Cu2O) Solvents: Water ; 12 h, rt
1.2 Reagents: Hydrochloric acid Solvents: Water ; pH 1 - 2, rt
1.2 Reagents: Hydrochloric acid Solvents: Water ; pH 1 - 2, rt
المراجع
- Hydrogenation of C=N bonds on TiO2 surface: The effect of the Cu2O/TiO2 p-n heterojunction photocatalyst, Surfaces and Interfaces, 2023, 37,
طريقة الإنتاج 37
رد فعل الشرط
1.1 Reagents: Cesium carbonate Catalysts: Ruthenium, aqua[[2,2′-bipyridine]-6,6′(1H,1′H)-dionato(2-)-κN1,κN1′][(1,2,3,4,5,… ; 15 h, 125 °C
المراجع
- N-Methylation of Amines with Methanol in the Presence of Carbonate Salt Catalyzed by a Metal-Ligand Bifunctional Ruthenium Catalyst [(p-cymene)Ru(2,2'-bpyO)(H2O)], Journal of Organic Chemistry, 2021, 86(3), 2621-2631
طريقة الإنتاج 38
رد فعل الشرط
1.1 Reagents: Hydrochloric acid Solvents: Water ; 120 °C
المراجع
- Palladium-Catalyzed Oxidative Carbonylation of Aromatic C-H Bonds of N-Alkylanilines with CO and Alcohols for the Synthesis of o-Aminobenzoates, Journal of Organic Chemistry, 2015, 80(2), 1258-1263
طريقة الإنتاج 39
طريقة الإنتاج 40
4-Chloro-N-methylaniline Raw materials
- 1-Chloro-4-iodobenzene
- Benzoyl azide, 4-chloro-
- Benzamide, N-(4-chlorophenyl)-N-methyl-
- Methyl methanesulfonate
- Acetamide, N-(4-chlorophenyl)-N-methyl-
- 4'-Chloro-N-methylformanilide
- 4-Chlorobromobenzene
- Propanamide, 2-(4-chlorophenoxy)-N,2-dimethyl-
- Tert-butyl N-(4-chlorophenyl)-N-methylcarbamate
4-Chloro-N-methylaniline Preparation Products
4-Chloro-N-methylaniline الوثائق ذات الصلة
-
Tengfei Yu,Yuehan Wu,Wei Li,Bin Li RSC Adv., 2014,4, 34134-34143
-
Ivor Lončarić Phys. Chem. Chem. Phys., 2015,17, 9436-9445
-
Zhiyan Chen,Nan Wu,Yaobing Wang,Bing Wang,Yingde Wang J. Mater. Chem. A, 2018,6, 516-526
-
Christopher B. Rodell,Christopher B. Highley,Minna H. Chen,Neville N. Dusaj,Chao Wang,Lin Han,Jason A. Burdick Soft Matter, 2016,12, 7839-7847
-
Xiaotong Feng,Lei Bian,Jie Ma,Lei Zhou,Xiayan Wang,Guangsheng Guo,Qiaosheng Pu Chem. Commun., 2019,55, 3963-3966
932-96-7 (4-Chloro-N-methylaniline) منتجات ذات صلة
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- 2138166-62-6(2,2-Difluoro-3-[methyl(2-methylbutyl)amino]propanoic acid)
- 89640-58-4(2-Iodo-4-nitrophenylhydrazine)
- 1449132-38-0(3-Fluoro-5-(2-fluoro-5-methylbenzylcarbamoyl)benzeneboronic acid)
- 2034271-14-0(2-(1H-indol-3-yl)-N-{[6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]methyl}acetamide)
الموردين الموصى بهم
上海嵘奥生物技术有限公司
عضو ذهبي
مورد الصين
مُحْضِر
Zouping Mingyuan Import and Export Trading Co., Ltd
عضو ذهبي
مورد الصين
مُحْضِر
Shanghai Bent Chemical Co., Ltd
عضو ذهبي
مورد الصين
كميّة كبيرة
ASIACHEM I&E (JIANGSU) CO., LTD
عضو ذهبي
مورد الصين
كميّة كبيرة
Henan Dongyan Pharmaceutical Co., Ltd
عضو ذهبي
مورد الصين
كميّة كبيرة